N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide
Description
N-(2,4-difluorophenyl)-N'-(2-hydroxy-2-phenylpropyl)ethanediamide is a synthetic diamide compound featuring a central ethanediamide backbone substituted with a 2,4-difluorophenyl group and a 2-hydroxy-2-phenylpropyl moiety. The 2,4-difluorophenyl group introduces electron-withdrawing fluorine atoms at the ortho and para positions, which may influence the compound’s electronic properties and intermolecular interactions. This structural combination suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to fluorinated aromatic systems and hydroxyl-containing ligands.
Properties
IUPAC Name |
N'-(2,4-difluorophenyl)-N-(2-hydroxy-2-phenylpropyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3/c1-17(24,11-5-3-2-4-6-11)10-20-15(22)16(23)21-14-8-7-12(18)9-13(14)19/h2-9,24H,10H2,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDFWJHIKCZNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethanediamide Backbone: This can be achieved by reacting ethylenediamine with an appropriate acylating agent.
Introduction of the Difluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a difluorobenzene derivative is introduced.
Addition of the Hydroxy-Phenylpropyl Group: This could be done through a Friedel-Crafts alkylation or acylation reaction, followed by reduction and hydroxylation steps.
Industrial Production Methods
Industrial production would likely scale up these reactions using continuous flow reactors and optimized conditions to maximize yield and purity. Catalysts and solvents would be chosen to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a ketone or carboxylic acid under strong oxidizing conditions.
Reduction: The amide groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluorophenyl)-N’-(2-hydroxy-2-phenylpropyl)ethanediamide may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential inhibitor of enzymes or receptor ligands.
Medicine: Investigated for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the synthesis of specialty chemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action would depend on its specific biological target. For example, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The ethanediamide scaffold is common in medicinal chemistry. Below is a comparative analysis of key structural analogs:
Key Observations :
- Electronic Effects: The 2,4-difluorophenyl group in the target compound contrasts with the 4-dimethylaminophenyl group in the benzothiophene analog .
- Steric and Lipophilic Profiles : The 2-hydroxy-2-phenylpropyl group introduces steric hindrance compared to the smaller acetamide group in the biphenyl analog . This could impact membrane permeability or target accessibility.
- Functional Group Diversity : The hydroxyl group in the target compound and the benzothiophene analog may facilitate hydrogen bonding, while chlorine atoms in the biphenyl derivative enhance hydrophobicity.
Hypothetical Pharmacological Implications
- Fluorinated Aromatic Systems: The 2,4-difluorophenyl group is often employed to improve metabolic stability and bioavailability in drug candidates, as seen in fluoroquinolone antibiotics and selective serotonin reuptake inhibitors (SSRIs) .
- Hydroxyl vs. Dimethylamino Groups: The hydroxyl group may enhance solubility but reduce blood-brain barrier penetration compared to the dimethylamino group, which could increase CNS activity in the benzothiophene analog .
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